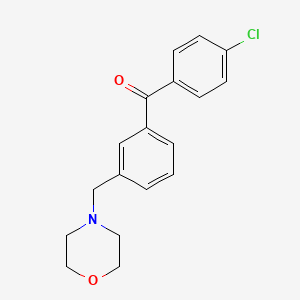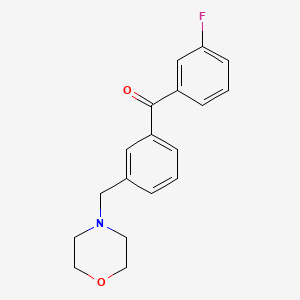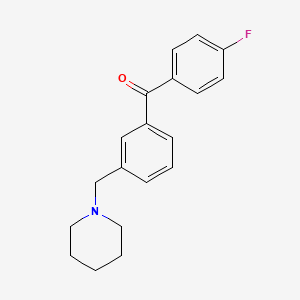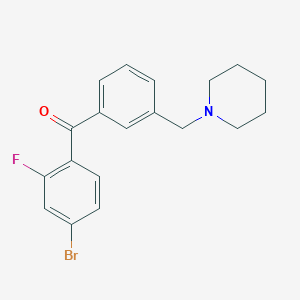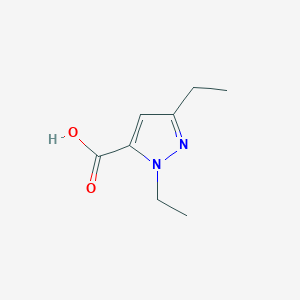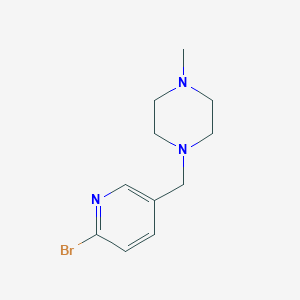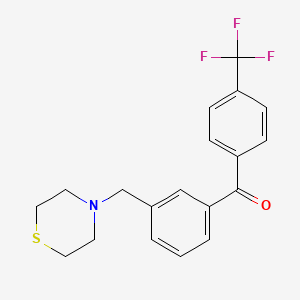
3-Thiomorpholinomethyl-4'-trifluoromethylbenzophenone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Thiomorpholinomethyl-4’-trifluoromethylbenzophenone is a chemical compound with the molecular formula C19H18F3NOS and a molecular weight of 365.41 g/mol . This compound is known for its unique structure, which includes a thiomorpholine ring and a trifluoromethyl group attached to a benzophenone core . It is used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiomorpholinomethyl-4’-trifluoromethylbenzophenone typically involves the reaction of 4’-trifluoromethylbenzophenone with thiomorpholine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4’-trifluoromethylbenzophenone and thiomorpholine.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydride to facilitate the reaction.
Temperature and Time: The reaction is typically carried out at room temperature or slightly elevated temperatures (e.g., 40-60°C) for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 3-Thiomorpholinomethyl-4’-trifluoromethylbenzophenone may involve similar synthetic routes but on a larger scale. The process would include:
Large-Scale Reactors: Using large-scale reactors to handle the increased volume of reactants.
Optimization of Reaction Conditions: Optimizing reaction conditions to maximize yield and purity, including precise control of temperature, pressure, and reaction time.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product with high purity.
化学反应分析
Types of Reactions
3-Thiomorpholinomethyl-4’-trifluoromethylbenzophenone can undergo various chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzophenone core can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols from the reduction of the carbonyl group.
Substitution: Formation of substituted derivatives with various functional groups replacing the trifluoromethyl group.
科学研究应用
3-Thiomorpholinomethyl-4’-trifluoromethylbenzophenone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3-Thiomorpholinomethyl-4’-trifluoromethylbenzophenone involves its interaction with specific molecular targets and pathways. The thiomorpholine ring and trifluoromethyl group contribute to its reactivity and ability to interact with biological molecules. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in various biological processes.
相似化合物的比较
3-Thiomorpholinomethyl-4’-trifluoromethylbenzophenone can be compared with other similar compounds, such as:
4’-Trifluoromethylbenzophenone: Lacks the thiomorpholine ring, resulting in different chemical properties and reactivity.
Thiomorpholinomethylbenzophenone: Lacks the trifluoromethyl group, affecting its biological activity and applications.
4’-Trifluoromethylthiobenzophenone:
The uniqueness of 3-Thiomorpholinomethyl-4’-trifluoromethylbenzophenone lies in its combination of the thiomorpholine ring and trifluoromethyl group, which imparts distinctive chemical and biological properties.
属性
IUPAC Name |
[3-(thiomorpholin-4-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NOS/c20-19(21,22)17-6-4-15(5-7-17)18(24)16-3-1-2-14(12-16)13-23-8-10-25-11-9-23/h1-7,12H,8-11,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHAJWJPAKFISY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30643383 |
Source


|
| Record name | {3-[(Thiomorpholin-4-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30643383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898763-49-0 |
Source


|
| Record name | {3-[(Thiomorpholin-4-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30643383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

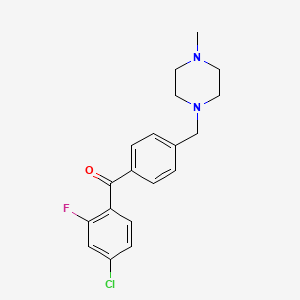
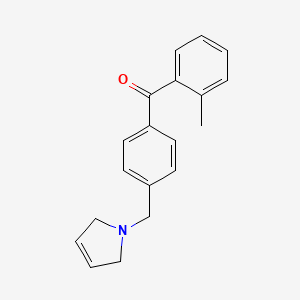
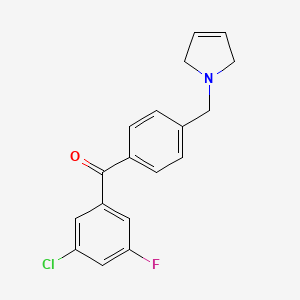
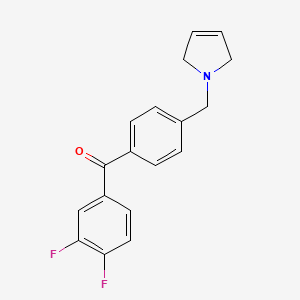
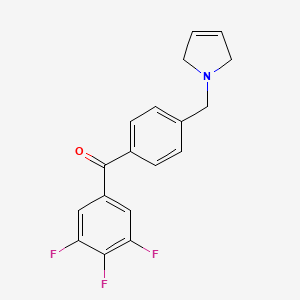
![Ethyl 7-oxo-7-[4-(3-pyrrolinomethyl)phenyl]heptanoate](/img/structure/B1343321.png)
